Dicyclobutylmethanone

Description

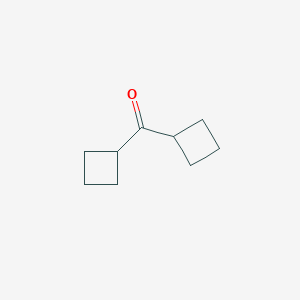

Dicyclobutylmethanone (systematic name: bis(cyclobutane-1-yl)methanone) is a ketone compound featuring two cyclobutyl groups attached to a carbonyl group. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol (calculated based on cyclobutyl substituents and ketone functionality). The compound is structurally characterized by the presence of strained four-membered cyclobutane rings, which significantly influence its reactivity and physical properties compared to larger cycloalkane analogs.

The compound’s synthesis likely involves coupling cyclobutane derivatives with carbonyl precursors, but experimental details remain proprietary to reagent suppliers.

Properties

IUPAC Name |

di(cyclobutyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBSDQLXYYUBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclobutylmethanone can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with cyclobutanone. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dicyclobutylmethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dicyclobutylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield dicyclobutylmethanol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions with reagents such as hydrazine or hydroxylamine to form corresponding hydrazones or oximes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrazine in ethanol.

Major Products Formed:

Oxidation: Dicyclobutylcarboxylic acid.

Reduction: Dicyclobutylmethanol.

Substitution: this compound hydrazone or oxime.

Scientific Research Applications

Dicyclobutylmethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Research on this compound derivatives has shown potential biological activity, making it a candidate for drug development and medicinal chemistry.

Medicine: Although not widely used in medicine, its derivatives are being explored for their pharmacological properties.

Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of dicyclobutylmethanone involves its interaction with specific molecular targets. The carbonyl group in this compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclobutyl groups can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogues

Reactivity and Stability

- Ring Strain Effects: The cyclobutyl groups in this compound introduce substantial angle strain (~30° deviation from ideal tetrahedral geometry), which likely enhances the electrophilicity of its carbonyl group compared to less strained analogs like benzophenone . This strain may predispose the compound to nucleophilic addition or ring-opening reactions, though experimental validation is lacking.

- Functional Group Differences: Unlike dicyclohexylmethanol (an alcohol), this compound lacks hydroxyl-group reactivity (e.g., hydrogen bonding or oxidation susceptibility). Instead, its ketone group may participate in condensation or reduction reactions.

Biological Activity

Dicyclobutylmethanone, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications for drug discovery.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane structure, which contributes to its reactivity and biological potential. The compound's molecular formula is CHO, and it features two cyclobutyl groups attached to a ketone moiety. This structural arrangement allows for diverse interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways critical in disease processes. For instance, cyclobutane derivatives have shown promise in inhibiting cytochrome P450 enzymes, which are essential for drug metabolism and synthesis .

- Receptor Modulation : this compound could interact with various receptors in the body, potentially modulating their activity. This interaction can lead to altered signaling pathways that affect cellular responses .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also inhibit bacterial growth or other microbial activities .

Case Study 1: Antitumor Activity

A study investigating the effects of cyclobutane-containing compounds on cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity. This compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotective Effects

Another area of research focused on the neuroprotective potential of this compound. In vitro studies demonstrated that the compound could enhance nerve growth factor (NGF) expression in astrocytoma cells, suggesting its role in promoting neuronal health and survival . This effect may be beneficial in treating neurodegenerative diseases.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar cyclobutane derivatives:

| Compound | Enzyme Inhibition | Antimicrobial Activity | Antitumor Activity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | Yes | Potential | Significant | Yes |

| Cyclobutane Derivative A | Yes | Yes | Moderate | No |

| Cyclobutane Derivative B | No | Moderate | Significant | Yes |

Future Directions

The exploration of this compound's biological activity is still in its infancy. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potentials. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Investigating specific pathways affected by the compound to understand its role in various biological processes.

- Structure-Activity Relationship (SAR) : Analyzing how modifications to the this compound structure influence its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.